molecular formula C18H15ClN2O3S B5238515 N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

Cat. No.: B5238515
M. Wt: 374.8 g/mol
InChI Key: ZMDDNWBCXUREOK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15ClN2O3S and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide is 374.0491912 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Opioid Kappa Agonist Research

N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide and its related compounds have been studied for their potential as opioid kappa agonists. For example, Barlow et al. (1991) describe the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring their efficacy as opioid kappa agonists. These compounds demonstrated significant analgesic effects in animal models, highlighting their potential in pain management research (Barlow et al., 1991).

Conformational Analysis in Drug Development

Costello et al. (1991) conducted conformational analysis on similar compounds to understand their structure-activity relationships. Their findings contribute to the development of new opioid kappa agonists, emphasizing the importance of conformational analysis in drug design (Costello et al., 1991).

Antibacterial Activity

Desai et al. (2008) synthesized and evaluated various acetamide derivatives, including N-(3-chlorophenyl)acetamide, for their antibacterial properties. These studies contribute to the understanding of how structural modifications can impact the antibacterial efficacy of such compounds (Desai et al., 2008).

Anticonvulsant Activity

Kamiński et al. (2015) explored the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, demonstrating their potential in epilepsy treatment. These studies provide insights into the design of new anticonvulsant drugs (Kamiński et al., 2015).

Hypoglycemic Agent Research

Srivastava et al. (1996) investigated acylamide derivatives, including 2-(Pyrrolidynyl)-N-(3-chlorophenyl) acetamide, for their hypoglycemic activities. These findings are crucial for diabetes research and the development of new hypoglycemic agents (Srivastava et al., 1996).

Molecular Structure Analysis

Boechat et al. (2011) analyzed the molecular structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, contributing to the understanding of molecular interactions and stability of such compounds (Boechat et al., 2011).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-12-5-4-6-13(9-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-7-2-1-3-8-14/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDNWBCXUREOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.